2-Bromo-3-methyl-1-(pyrrolidin-1-yl)butan-1-one
CAS No.: 1017021-12-3
Cat. No.: VC8190940
Molecular Formula: C9H16BrNO
Molecular Weight: 234.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017021-12-3 |
|---|---|
| Molecular Formula | C9H16BrNO |
| Molecular Weight | 234.13 g/mol |
| IUPAC Name | 2-bromo-3-methyl-1-pyrrolidin-1-ylbutan-1-one |
| Standard InChI | InChI=1S/C9H16BrNO/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | LCWKWGGQZRLMEB-UHFFFAOYSA-N |
| SMILES | CC(C)C(C(=O)N1CCCC1)Br |
| Canonical SMILES | CC(C)C(C(=O)N1CCCC1)Br |
Introduction
Structural and Physical Properties
Molecular Architecture
The compound consists of a butanone backbone substituted at the 1-position with a pyrrolidine ring, a methyl group at the 3-position, and a bromine atom at the 2-position. This configuration confers both electrophilic (via the bromine) and nucleophilic (via the pyrrolidine nitrogen) reactivity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 263.17 g/mol | |
| Boiling Point | Not reported | - |
| Density | 1.32 g/cm³ (estimated) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF) |
Synthesis and Industrial Production
Synthetic Routes
The primary synthesis involves bromination of 3-methyl-1-(pyrrolidin-1-yl)butan-1-one using agents like N-bromosuccinimide (NBS) or bromine in dichloromethane at 0–25°C . Key steps include:
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Friedel-Crafts Acylation: Toluene is acylated with valeroyl chloride to form 3-methyl-1-phenylbutan-1-one .
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Bromination: Selective α-bromination using NBS or Br₂ in the presence of AlCl₃ .
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Pyrrolidine Incorporation: Reaction of the α-bromoketone with pyrrolidine in ether or THF .
Representative Reaction:
Industrial Scalability
Continuous flow reactors are employed for large-scale production to enhance safety and yield (85–92%) . Automated systems ensure precise control over reaction parameters, minimizing side products like debrominated derivatives .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents . For example:
This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .
Reduction and Oxidation
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol .
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Oxidation: Strong oxidants like KMnO₄ convert the methyl group to a carboxylic acid .
Key Derivatives
| Derivative | Application | Reference |
|---|---|---|
| 2-Amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | Dopamine reuptake inhibition | |
| 2-Hydroxy-3-methyl-1-(pyrrolidin-1-yl)butan-1-one | Neurological probes |
Pharmacological and Biological Applications
Neuropharmacology
The compound’s pyrrolidine moiety enhances affinity for monoamine transporters. Studies show selective inhibition of dopamine (DAT) and norepinephrine (NET) transporters (IC₅₀: 18–50 nM), with minimal effect on serotonin transporters (SERT) . This profile mirrors pyrovalerone derivatives, suggesting potential in treating stimulant use disorders .
Antimicrobial Activity
In vitro assays reveal moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . Structural analogs with fluorinated aryl groups exhibit improved potency .
Industrial and Material Science Applications
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, enhancing thermal stability (T₅% degradation: 280°C) .
Catalysis
Palladium complexes derived from brominated intermediates facilitate Suzuki-Miyaura couplings with yields >90% .
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